3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
“3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound . It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Attached to this pyridine ring is a phenyl group (a functional group with the formula -C6H5) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H and 13C NMR spectroscopy, and MS can be used to corroborate its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, its refractive index, boiling point, density, and storage temperature can be measured .Scientific Research Applications
Synthesis and Structural Analysis
- Compounds containing the 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure have been synthesized and analyzed. For instance, Huang et al. (2021) explored the synthesis and crystal structure of related boric acid ester intermediates. Their structures were confirmed by FTIR, NMR spectroscopy, and mass spectrometry, with further analysis using X-ray diffraction and Density Functional Theory (DFT) (Huang et al., 2021).
Chemical Reactivity and Stability
- Sopková-de Oliveira Santos et al. (2003) investigated the structure of a pyridin-2-ylboron derivative, comparing it with its regioisomer. The study revealed structural differences impacting chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Applications in Energy Storage
- Kucuk and Abe (2020) studied boron-based compounds, including ones structurally similar to this compound, as electrolyte additives in fluoride shuttle batteries. The study highlighted the impact of borate's acidity on the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).
Role in Medicinal Chemistry
- Bethel et al. (2012) developed an improved synthesis of medicinally important compounds using a similar boronic ester as an intermediate. This highlights the role of such compounds in the synthesis of pharmaceuticals (Bethel et al., 2012).
Detection and Sensing Applications
- Fu et al. (2016) synthesized a compound with a structure including this compound and explored its use in detecting hydrogen peroxide vapor, showing potential applications in explosive detection (Fu et al., 2016).
Material Science and Polymer Chemistry
- Welterlich, Charov, and Tieke (2012) incorporated similar structures into polymers, revealing applications in material science for creating deeply colored polymers with specific properties (Welterlich et al., 2012).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Similar compounds are known to participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents such as chloroform, ether, and dichloromethane . They are also known to be stable, but may hydrolyze in humid environments .
Result of Action
Similar compounds are known to be used in various organic reactions, potentially leading to the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it is known to be stable but may hydrolyze in humid environments . Therefore, it should be stored in a dry, cool place .
Properties
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFQXEHKPNULNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726159 | |
Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-07-8 | |
Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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